Methyl 5-chloro-3-{[2-(4-chlorophenyl)ethyl]sulfamoyl}thiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-{[(4-chlorophenethyl)amino]sulfonyl}-2-thiophenecarboxylate is an organic compound with the molecular formula C14H13Cl2NO4S2. This compound is notable for its unique structure, which includes a thiophene ring, a sulfonamide group, and a carboxylate ester. It is used in various chemical and pharmaceutical applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-3-{[(4-chlorophenethyl)amino]sulfonyl}-2-thiophenecarboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the thiophene ring is achieved using chlorinating agents such as thionyl chloride or sulfuryl chloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated thiophene with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Carboxylation: The carboxylate ester is formed by esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.
Purification Steps: Using techniques like recrystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-{[(4-chlorophenethyl)amino]sulfonyl}-2-thiophenecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-chloro-3-{[(4-chlorophenethyl)amino]sulfonyl}-2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-chloro-3-{[(4-chlorophenethyl)amino]sulfonyl}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also participate in binding interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylate: Similar structure but with different substituents.
Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Contains a sulfonyl amino group instead of the chlorophenethyl group.
Uniqueness
Methyl 5-chloro-3-{[(4-chlorophenethyl)amino]sulfonyl}-2-thiophenecarboxylate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C14H13Cl2NO4S2 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
methyl 5-chloro-3-[2-(4-chlorophenyl)ethylsulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H13Cl2NO4S2/c1-21-14(18)13-11(8-12(16)22-13)23(19,20)17-7-6-9-2-4-10(15)5-3-9/h2-5,8,17H,6-7H2,1H3 |
InChI Key |
NTNRQKYFZVXYNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)NCCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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